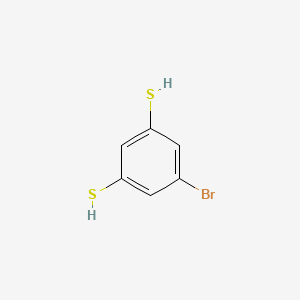

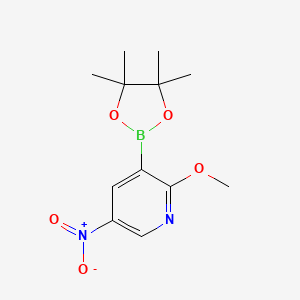

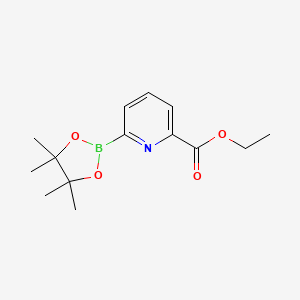

![molecular formula C7H4ClN3O B567254 5-氯吡唑并[1,5-a]嘧啶-3-甲醛 CAS No. 1256162-94-3](/img/structure/B567254.png)

5-氯吡唑并[1,5-a]嘧啶-3-甲醛

描述

5-Chloropyrazolo[1,5-a]pyrimidine derivatives are a family of N-heterocyclic compounds that have a significant impact in medicinal chemistry . They have attracted a great deal of attention in material science due to their significant photophysical properties .

Synthesis Analysis

Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . For instance, Dong et al. designed a method to functionalize 5-ethynylpyrazolo[1,5-a]pyrimidine with the alkyl bromide . The reaction employs a copper salt with a ligand quinine derivative (L), achieving the formation of a new C–C (sp)/(sp3) bond in the absence of any Pd species .Molecular Structure Analysis

The molecular formula of 5-Chloropyrazolo[1,5-a]pyrimidine is C6H4ClN3 . It has a molecular weight of 153.57 g/mol .Chemical Reactions Analysis

A one-step synthesis of diversely substituted pyrazolo [1,5- a ]pyrimidines from saturated ketones and 3-aminopyrazoles has been presented . This transformation involves the in situ formation of α,β-unsaturated ketones via a radical process, followed by [3+3] annulation with 3-aminopyrazoles in one pot .Physical And Chemical Properties Analysis

The molecular weight of 5-Chloropyrazolo[1,5-a]pyrimidine is 153.57 g/mol . It has a XLogP3-AA value of 1.3 , which is a measure of its lipophilicity.科学研究应用

杂环查耳酮和二吡唑并吡啶的合成

- 通过维尔斯-哈克反应合成了新型 6-氯吡唑并[3,4-b]吡啶-5-甲醛,并用于合成杂环查耳酮和二吡唑并吡啶 (Quiroga et al., 2010)。

吡唑并[3,4-d]嘧啶的微波辅助合成

- 已经实现了用肼从 N4-取代-2,4-二氨基-6-氯-5-甲醛中微波诱导合成吡唑并[3,4-d]嘧啶,突出了微波辅助化学反应的效率 (Quiroga et al., 2008)。

分子内 1,3-偶极环加成

- 分子内 1,3-偶极环加成已用于合成新型吡唑并[3′,4′:4,5]吡啶并[2,3-d]嘧啶,展示了一种构建复杂杂环结构的通用方法 (Baruah et al., 1996)。

吡唑稠合杂环环化合物的合成

- 使用弗里德兰德缩合合成了吡唑并[3,4-b]吡啶和吡唑并[4′3′:5,6]吡啶-[2,3-d]嘧啶,展示了创建多种杂环化合物的潜力 (Jachak et al., 2007)。

区域选择性甲酰化

- 研究表明,吡唑并[3,4-b]吡啶和吡唑并[1,5-a]嘧啶在维尔斯-哈克条件下的反应中表现出区域选择性甲酰化行为,这对于选择性化学合成至关重要 (Quiroga et al., 2008)。

抗惊厥和镇痛研究

- 已经探索了吡唑类似物的(包括吡唑并[1,5-a]嘧啶衍生物)的设计和合成,用于抗惊厥和镇痛活性,突出了它们的潜在药物应用 (Viveka et al., 2015)。

作用机制

To investigate its mechanism of action, cell cycle analysis of compound 4 was conducted and showed that it induced cell cycle arrest at G2/M phase and apoptosis in HOP-92 cells . In correlation with the previous results, caspase-3 activation was tested and illustrated elevation in its concentration by nearly 14 folds than control .

安全和危害

未来方向

The main synthesis route of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This opens up possibilities for future research and development of new compounds with potential applications in various fields.

属性

IUPAC Name |

5-chloropyrazolo[1,5-a]pyrimidine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClN3O/c8-6-1-2-11-7(10-6)5(4-12)3-9-11/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYWPUMGVBDABLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=C(C=N2)C=O)N=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10728925 | |

| Record name | 5-Chloropyrazolo[1,5-a]pyrimidine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10728925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1256162-94-3 | |

| Record name | 5-Chloropyrazolo[1,5-a]pyrimidine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10728925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloropyrazolo[1,5-a]pyrimidine-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

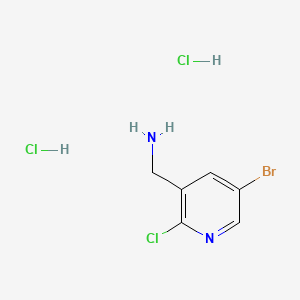

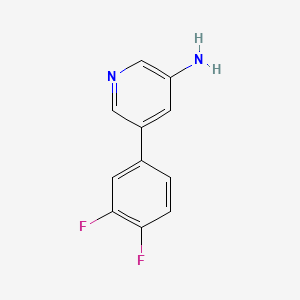

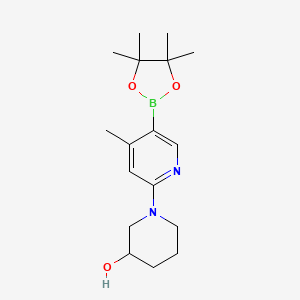

![5-chloro-3-p-tolyl-3H-imidazo[4,5-b]pyridine](/img/structure/B567183.png)